

The Strategic Intermediate: A Technical Guide to (8-Bromoquinolin-4-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (8-Bromoquinolin-4-yl)methanol

Cat. No.: B1372447

[Get Quote](#)

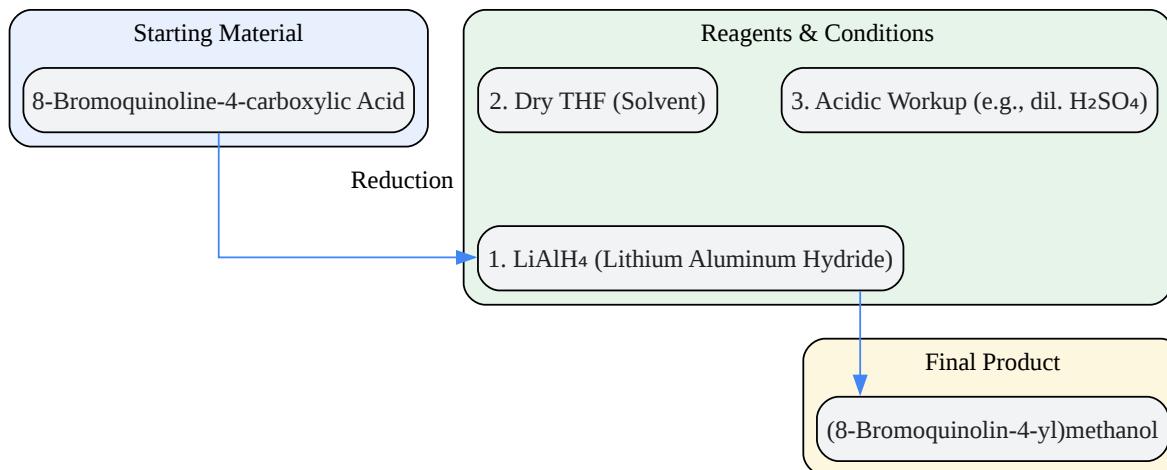
For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory properties.^{[1][2]} The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Within this versatile class of compounds, **(8-Bromoquinolin-4-yl)methanol** (CAS Number: 1190315-99-1) has emerged as a key building block, offering a unique combination of reactive sites for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications in drug discovery.

Physicochemical Characterization

(8-Bromoquinolin-4-yl)methanol is a solid at room temperature with the molecular formula $C_{10}H_8BrNO$. Its structure features a quinoline core substituted with a bromine atom at the 8-position and a hydroxymethyl group at the 4-position.


Property	Value	Source
CAS Number	1190315-99-1	[3]
Molecular Formula	C ₁₀ H ₈ BrNO	[3]
Molecular Weight	238.09 g/mol	[3]
Appearance	Solid (form may vary)	Supplier Data
SMILES	C1=CC2=C(C(=C1)Br)N=CC=C2CO	Supplier Data

Note: Physical properties such as melting point and solubility are not consistently reported across public sources and should be determined experimentally.

Synthesis and Mechanistic Insights

A robust and reliable method for the synthesis of **(8-Bromoquinolin-4-yl)methanol** involves the reduction of the commercially available precursor, 8-bromoquinoline-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, Lithium Aluminum Hydride (LiAlH₄) is particularly effective for this purpose due to its high reactivity with carboxylic acids.[\[4\]](#)[\[5\]](#)

Synthetic Workflow: Reduction of 8-Bromoquinoline-4-carboxylic Acid

[Click to download full resolution via product page](#)

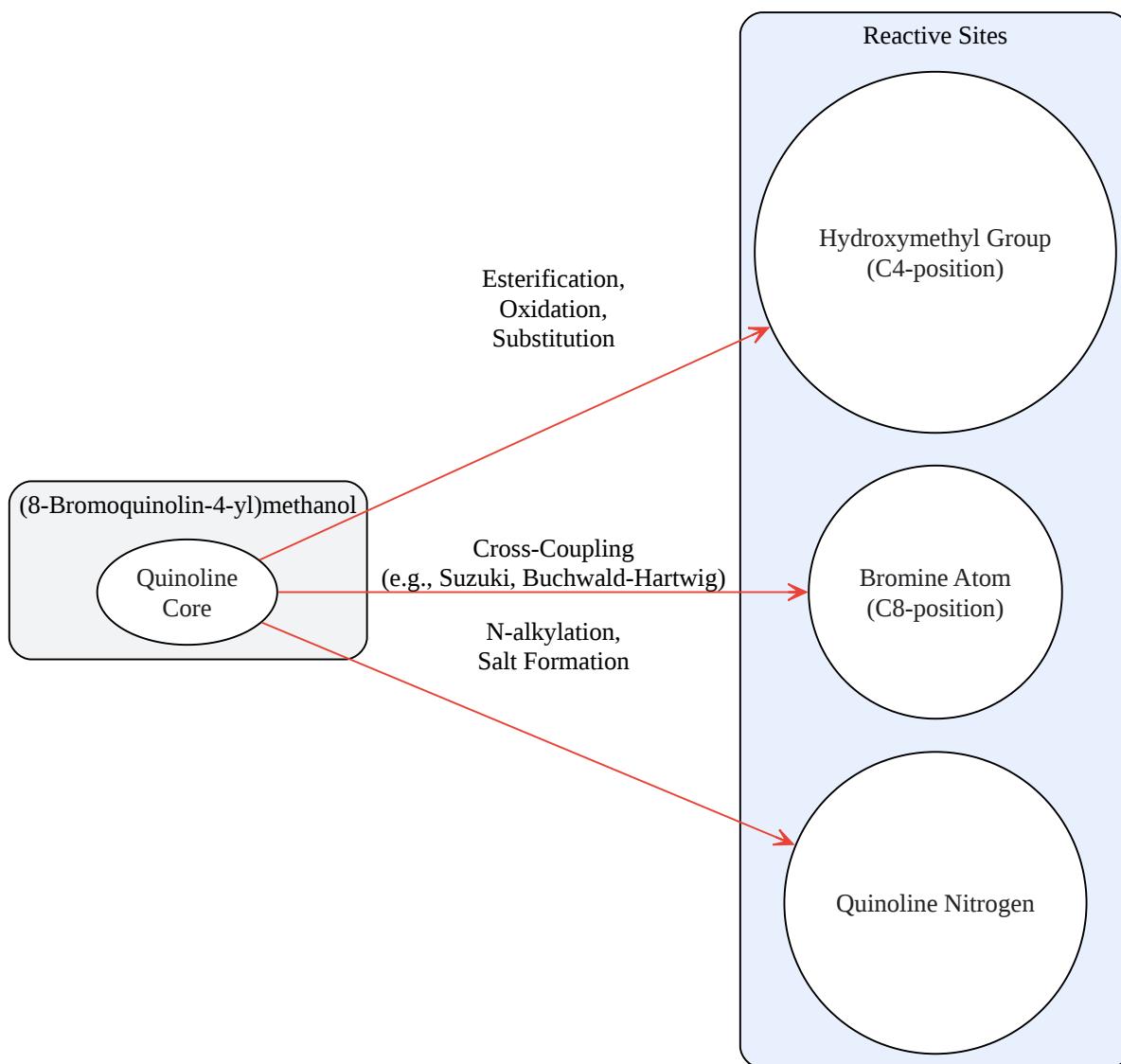
Caption: Synthetic route from 8-bromoquinoline-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on the standard reduction of carboxylic acids using LiAlH₄ and should be adapted and optimized under appropriate laboratory safety protocols.

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
- **Addition of Substrate:** 8-Bromoquinoline-4-carboxylic acid is dissolved in a minimal amount of dry THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete

reduction of the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).


- **Workup:** Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH_4 and the formation of a granular precipitate of aluminum salts.
- **Isolation and Purification:** The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **(8-Bromoquinolin-4-yl)methanol**. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Causality in Experimental Design

- **Inert Atmosphere:** LiAlH_4 reacts violently with water and atmospheric moisture. An inert atmosphere is essential to prevent decomposition of the reagent and ensure a safe reaction. [5]
- **Anhydrous Solvent:** The use of dry THF is critical for the same reasons as maintaining an inert atmosphere.
- **Controlled Addition and Cooling:** The reaction between LiAlH_4 and the carboxylic acid is highly exothermic. Slow, dropwise addition at low temperatures prevents the reaction from becoming uncontrollable.
- **Acidic Workup:** The initial product of the reduction is an aluminum alkoxide complex. Treatment with acid is necessary to hydrolyze this complex and liberate the final alcohol product. [5]

Reactivity and Strategic Applications

(8-Bromoquinolin-4-yl)methanol possesses three key reactive sites that can be selectively manipulated, making it a highly versatile intermediate in multi-step syntheses.

[Click to download full resolution via product page](#)

Caption: Key reactive sites of **(8-Bromoquinolin-4-yl)methanol**.

- The Hydroxymethyl Group (C4-position): The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. It can also undergo esterification or etherification reactions, or be converted to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution.
- The Bromine Atom (C8-position): The bromo-substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteraryl, alkyl, and amino groups at the 8-position, significantly expanding the accessible chemical space.
- The Quinoline Nitrogen: The basic nitrogen atom in the quinoline ring can be protonated to form salts or alkylated to generate quaternary ammonium compounds, which can modulate the solubility and biological properties of the molecule.

Application in Kinase Inhibitor Synthesis

The 8-substituted quinoline scaffold is a feature of several potent kinase inhibitors. While a direct synthesis starting from **(8-Bromoquinolin-4-yl)methanol** is not prominently documented in publicly accessible literature, its utility can be inferred from the synthesis of related compounds. For instance, 8-aminoquinolines have been investigated as inhibitors of tyrosine kinases.^[6] The bromine at the 8-position of **(8-Bromoquinolin-4-yl)methanol** can be converted to an amino group via a Buchwald-Hartwig amination, and the hydroxymethyl group at the 4-position can be further functionalized to modulate kinase binding. This strategic positioning of functional handles makes it an attractive starting material for the synthesis of novel kinase inhibitors.^[7]

Biological Significance and Future Directions

While **(8-Bromoquinolin-4-yl)methanol** itself is primarily a synthetic intermediate, the derivatives accessible from it are of significant interest in drug discovery. The 8-aminoquinoline core, for example, is a well-established pharmacophore in antimalarial drugs like primaquine.^[2] The ability to introduce diverse substituents at both the 4- and 8-positions of the quinoline ring allows for the creation of libraries of compounds for screening against various therapeutic targets.

The development of novel antimalarial agents remains a global health priority, and the structural motifs accessible from **(8-Bromoquinolin-4-yl)methanol** are highly relevant to this field.[1][8] Furthermore, the broader class of quinoline derivatives continues to be explored for new applications in oncology, infectious diseases, and neurodegenerative disorders. As synthetic methodologies advance, the strategic importance of versatile building blocks like **(8-Bromoquinolin-4-yl)methanol** is set to grow, enabling the rapid and efficient synthesis of the next generation of quinoline-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (8-Bromoquinolin-4-yl)methanol [oakwoodchemical.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases [iris.unive.it]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Strategic Intermediate: A Technical Guide to (8-Bromoquinolin-4-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1372447#8-bromoquinolin-4-yl-methanol-cas-number-1190315-99-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com